8,2'-Ethanoadenosine
Description
8,2'-Ethanoadenosine is a synthetic adenosine derivative characterized by an ethano (ethylene) bridge connecting the 8-position of the adenine base and the 2'-position of the ribose sugar. The ethano bridge likely restricts rotational freedom, altering binding affinity to receptors or enzymes compared to unmodified adenosine .
Properties
Molecular Formula |
C12H15N5O4 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraene-5,6-diol |
InChI |
InChI=1S/C12H15N5O4/c13-9-7-10(15-4-14-9)17-6(16-7)1-2-12(20)8(19)5(3-18)21-11(12)17/h4-5,8,11,18-20H,1-3H2,(H2,13,14,15)/t5-,8-,11-,12-/m1/s1 |
InChI Key |
BZYQXDJMWJTWNB-IRTQWQCRSA-N |
Isomeric SMILES |
C1C[C@]2([C@@H]([C@H](O[C@H]2N3C1=NC4=C(N=CN=C43)N)CO)O)O |
Canonical SMILES |
C1CC2(C(C(OC2N3C1=NC4=C(N=CN=C43)N)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,2’-Ethanoadenosine typically involves multiple steps. One common method starts with the treatment of 3’,5’-O-(tetraisopropyldisiloxane-1,3-diyl)-2’-ketoadenosine with methylenetriphenylphosphorane to produce the 2’-methylene derivative. This intermediate undergoes hydroxylation with osmium tetroxide (OsO4) to yield 2’-hydroxymethyladenosine. Subsequent conversion to the 2’-phenylthiomethyl derivative, followed by photocyclization and deprotection, results in 8,2’-methanoadenosine. Further oxidation and catalytic hydrogenation steps lead to the formation of 8,2’-Ethanoadenosine .
Industrial Production Methods: While specific industrial production methods for 8,2’-Ethanoadenosine are not well-documented, the general principles of nucleoside synthesis, including protection-deprotection strategies and the use of high-purity reagents, are applicable. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8,2’-Ethanoadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like OsO4.
Reduction: Catalytic hydrogenation is used in its synthesis.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4)
Reduction: Catalytic hydrogenation
Substitution: Methylenetriphenylphosphorane for methylene introduction
Major Products: The major products formed from these reactions include intermediates like 2’-methylene derivatives and 2’-hydroxymethyladenosine, leading to the final product, 8,2’-Ethanoadenosine .
Scientific Research Applications
8,2’-Ethanoadenosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its role in DNA and RNA interactions, particularly in the context of modified nucleosides.
Mechanism of Action
The mechanism of action of 8,2’-Ethanoadenosine involves its interaction with nucleic acids. The ethano bridge alters the conformation of the nucleoside, potentially affecting its binding to enzymes and other proteins involved in nucleic acid metabolism. This modification can influence processes like DNA replication and repair, making it a valuable tool for studying these pathways .
Comparison with Similar Compounds
Key Observations:
- Ethano vs. Etheno Bridges: While this compound features a saturated ethano bridge, N⁶-Etheno-2'-deoxyadenosine has an unsaturated etheno bridge, which confers fluorescence properties .
- Functional Group Impact: The 8-phenylthio group in 8-Phenylthioadenosine enhances hydrophobicity and resistance to enzymatic degradation compared to unmodified adenosine .
- Ribose Modifications: 2'-Deoxyadenosine lacks the 2'-hydroxyl group, making it a DNA-specific nucleoside, whereas this compound retains the ribose structure but with restricted flexibility .
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